molecular formula C28H46O2 B14295626 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate CAS No. 129412-04-0

4-Octylphenyl 4-heptylcyclohexane-1-carboxylate

Cat. No.: B14295626
CAS No.: 129412-04-0
M. Wt: 414.7 g/mol
InChI Key: KOUJRRHLYQCDLO-UHFFFAOYSA-N
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Description

4-Octylphenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with the molecular formula C30H48O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 4-octylphenol and the cyclohexane ring is substituted with a heptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate typically involves the esterification of 4-octylphenol with 4-heptylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Octylphenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Octylphenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and substitution reactions.

    Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and surfactants.

Mechanism of Action

The mechanism of action of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    4-Octylphenyl 4-heptylcyclohexane-1-carboxylate: Similar in structure but with different alkyl chain lengths or substituents.

    Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane-based structures but different esterifying groups.

Uniqueness

This compound is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physicochemical properties. Its ability to interact with lipid membranes sets it apart from other cyclohexanecarboxylic acid derivatives, making it valuable in various research and industrial applications.

Properties

CAS No.

129412-04-0

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(4-octylphenyl) 4-heptylcyclohexane-1-carboxylate

InChI

InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-25-18-22-27(23-19-25)30-28(29)26-20-16-24(17-21-26)14-12-10-8-6-4-2/h18-19,22-24,26H,3-17,20-21H2,1-2H3

InChI Key

KOUJRRHLYQCDLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCCCC

Origin of Product

United States

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